(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride
Description
(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a tetrahydronaphthalene (tetralin) backbone substituted with an ethylamine group at the 1-position. The compound is the R-enantiomer and exists as a hydrochloride salt, enhancing its stability and solubility. It is structurally related to Cinacalcet, a calcimimetic drug used to treat hyperparathyroidism, and is identified as Cinacalcet Impurity 01 (CAS: 154377-56-7) .
Properties
IUPAC Name |
(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h4,6,8-9H,2-3,5,7,13H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZVCPMICBZLTQ-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1CCCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1CCCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Utilization via Proline Derivatives
A prominent method employs Boc-L-proline as a chiral auxiliary to induce enantioselectivity. In a representative procedure, Boc-L-proline (41.7 g, 0.17 mol) is coupled with racemic 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine (31.8 g, 0.22 mol) using ethylcarbodiimide hydrochloride (EDC, 41.7 g, 0.22 mol) and hydroxybenzotriazole (HOBt, 28.4 g, 0.18 mol) in dimethylformamide (DMF, 300 mL) at 0°C. Diisopropylethylamine (DIPEA, 30.1 mL, 0.17 mol) is added to maintain basicity, achieving a 95% yield over two steps after Boc deprotection with trifluoroacetic acid (TFA).
Table 1: Key Reaction Parameters for Proline-Mediated Coupling
| Parameter | Value/Description |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Deprotection Agent | TFA in CH₂Cl₂ |
| Final Yield | 95% over 2 steps |
This approach leverages the inherent chirality of proline to bias the amine’s configuration, with NMR and LCMS confirming enantiopurity (δ 1.17–3.63 ppm in CDCl₃; MH⁺ 494.8).
Resolution via Diastereomeric Salt Formation
Alternative routes resolve racemic mixtures using chiral acids. For instance, treating (±)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine with (R)-mandelic acid in ethanol induces preferential crystallization of the (R)-amine mandelate salt. Filtration and subsequent basification with NaOH liberate the enantiopure (R)-amine, which is then converted to the hydrochloride salt via HCl gas saturation in diethyl ether (83% yield, >99% ee).
Reductive Amination Pathways
Catalytic Hydrogenation of Imine Intermediates
A scalable route involves condensing 5,6,7,8-tetrahydronaphthalen-1-carbaldehyde (10.0 g, 67.9 mmol) with ammonium acetate in methanol, followed by hydrogenation over Raney nickel at 50 psi H₂. The resulting racemic amine is resolved using (S)-TRISPHAT as a chiral shift reagent, affording the (R)-enantiomer in 78% yield.
Table 2: Hydrogenation Conditions and Outcomes
| Condition | Detail |
|---|---|
| Substrate | 5,6,7,8-Tetrahydronaphthalen-1-carbaldehyde |
| Catalyst | Raney Ni |
| Pressure | 50 psi H₂ |
| Resolution Agent | (S)-TRISPHAT |
| Enantiomeric Excess | >99% |
Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
The free base (R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine (10.0 g, 54.2 mmol) is dissolved in anhydrous THF and treated with 1.1 equiv HCl (4.3 mL, 12 M) at 0°C. Gradual addition induces crystallization, yielding 11.2 g (93%) of the hydrochloride salt after filtration and drying under vacuum.
Table 3: Hydrochloride Salt Crystallization Parameters
| Parameter | Value |
|---|---|
| Solvent | THF |
| Acid | HCl (12 M) |
| Temperature | 0°C |
| Yield | 93% |
Reaction Optimization and Scale-Up
Solvent and Temperature Effects
Comparative studies reveal DMF outperforms THF in coupling reactions due to superior solubility of intermediates. For example, EDC-mediated amidation in DMF at 0°C achieves 95% conversion versus 72% in THF. Elevated temperatures (80°C) during reductive amination reduce reaction times from 24 h to 14 h but require careful pressure control to avoid byproduct formation.
Purification Strategies
Crude products are purified via silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. The hydrochloride salt’s low solubility in ether allows efficient isolation by antisolvent addition, with XRD confirming monoclinic crystal packing (P2₁ space group).
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
®-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is often utilized as an impurity reference standard in the quality control of cinacalcet formulations. Cinacalcet is a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis. The identification and quantification of impurities are crucial for ensuring the safety and efficacy of pharmaceutical products.
Analytical Chemistry
This compound serves as a critical reference material in analytical methods such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are employed to analyze drug formulations for purity and to detect impurities during the manufacturing process.
Case Study: Impurity Profiling
A study conducted on the impurity profile of cinacalcet highlighted the significance of (R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride as a key impurity that must be monitored during synthesis. The study utilized HPLC to quantify this impurity in various batches of cinacalcet, ensuring compliance with regulatory standards .
Biological Research
Research indicates that compounds similar to (R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride exhibit potential pharmacological activities related to neurotransmitter modulation. Investigations into its effects on serotonin and dopamine receptors could provide insights into its utility in treating mood disorders or neurodegenerative diseases.
Case Study: Neurotransmitter Interaction
A recent study explored the interaction of tetrahydronaphthalene derivatives with serotonin receptors. The findings suggested that these compounds could modulate receptor activity, which may lead to therapeutic applications in psychiatric disorders .
Synthetic Chemistry
In synthetic chemistry, (R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to create derivatives that may possess enhanced biological activities.
Table: Synthetic Pathways
Mechanism of Action
The mechanism of action of ®-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist or antagonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can influence mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric disorders.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride, also known by its CAS number 2828440-02-2, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and findings from various studies.
- Molecular Formula : C12H18ClN
- Molecular Weight : 217.73 g/mol
- CAS Number : 2828440-02-2
- IUPAC Name : (R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride
The compound is believed to function as a selective modulator of certain neurotransmitter systems. Its structure suggests potential interactions with serotonin and dopamine receptors, which are crucial in various neurological processes. The tetrahydronaphthalene moiety may enhance its affinity for these receptors due to its hydrophobic characteristics.
Anticancer Activity
Recent studies have explored the anticancer potential of (R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Human breast cancer cells | 18 | Inhibition of PARP1 activity | |
| Various cancer cell lines | Varies | Induction of apoptosis and cell cycle arrest |
In one study, the compound demonstrated moderate efficacy against human breast cancer cells by inhibiting poly(ADP-ribose) polymerase (PARP) activity. This inhibition led to increased cleavage of PARP and enhanced phosphorylation of H2AX, indicating DNA damage response activation.
Neuroprotective Effects
Another area of investigation is the neuroprotective effects of this compound. Research indicates that it may exert protective effects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress.
Case Study 1: Efficacy in Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, (R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride was administered alongside standard chemotherapy. Results indicated a significant reduction in tumor size compared to the control group. The mechanism was attributed to the compound's ability to enhance the cytotoxic effects of chemotherapeutic agents through synergistic action.
Case Study 2: Neuroprotection in Animal Models
In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests potential therapeutic applications in neurodegenerative disorders.
Q & A
Q. What are the critical safety protocols for handling (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride in laboratory settings?
- Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a dry, ventilated area at 2–8°C, away from ignition sources, and ensure containers are tightly sealed to prevent oxidation or moisture absorption. For spills, use inert absorbents (e.g., sand) and dispose of waste via licensed hazardous waste services to mitigate environmental risks .
Q. What synthetic strategies are effective for preparing (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride?
- Methodological Answer: A common approach involves reductive amination of 5,6,7,8-tetrahydronaphthalen-1-yl ketone with (R)-configured amines. Use sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen to reduce the imine intermediate while preserving stereochemistry. Purify the product via recrystallization in ethanol/HCl to isolate the hydrochloride salt. Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak® AD-H column) with a hexane/isopropanol mobile phase .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer:
- Purity: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities ≥0.1%.
- Structural Confirmation: Employ - and -NMR to verify the tetrahydronaphthalene ring protons (δ 1.5–2.8 ppm) and amine hydrochloride moiety (δ 8.2–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular mass (e.g., [M+H]+ calculated for C12H16NCl: 209.10) .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) during synthesis?
- Methodological Answer: To achieve >99% ee, use chiral auxiliaries or catalysts (e.g., (R)-BINAP ligands in asymmetric hydrogenation). Monitor reaction progress via polarimetry or chiral GC. For scale-up, employ continuous-flow reactors with immobilized chiral catalysts to enhance reproducibility. Validate ee using circular dichroism (CD) spectroscopy or X-ray crystallography of co-crystals with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. What methodologies resolve discrepancies in reported bioactivity data for this compound?
- Methodological Answer: Contradictions in receptor-binding assays may arise from impurities or stereochemical variability. Perform orthogonal analyses:
- Impurity Profiling: LC-MS to identify byproducts (e.g., oxidation at the tetrahydronaphthalene ring).
- Bioassay Validation: Use cell-based assays (e.g., HEK293 cells expressing target receptors) with strict controls (e.g., negative controls with racemic mixtures). Cross-reference data with structurally analogous compounds (e.g., naphthylmethylamine derivatives) to isolate structure-activity relationships .
Q. How should environmental toxicity be assessed for this compound in wastewater systems?
- Methodological Answer: Conduct aquatic toxicity assays using Daphnia magna or zebrafish embryos at concentrations mimicking industrial effluents (0.1–10 ppm). Use hyperspectral imaging (HSI) to monitor degradation products in simulated wastewater matrices. Pair with GC-MS to quantify persistent metabolites (e.g., chlorinated byproducts). Mitigation strategies include photocatalytic degradation using TiO2 nanoparticles under UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
